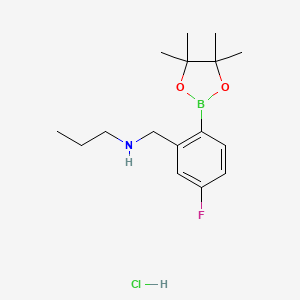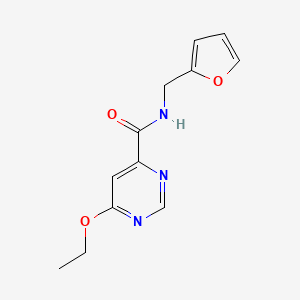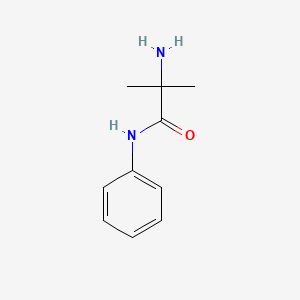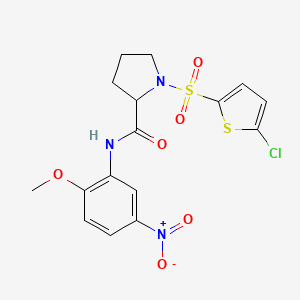![molecular formula C16H9BrN4S B2503705 [(2-溴苯并咪唑并[1,2-c]喹唑啉-6-基)硫代]乙腈 CAS No. 422289-89-2](/img/structure/B2503705.png)
[(2-溴苯并咪唑并[1,2-c]喹唑啉-6-基)硫代]乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile is a compound that belongs to the quinazoline derivatives, a class of compounds known for their diverse biological activities and pharmaceutical applications. Quinazoline derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One such green protocol involves the reaction of carbon dioxide with 2-aminobenzonitriles using a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a homogeneous recyclable catalyst . This method is environmentally friendly as it is carried out under solvent-free conditions and allows for the recovery and reuse of the ionic liquid. Although the specific synthesis of [(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile is not detailed, the synthesis of similar quinazoline-2,4(1H,3H)-diones is reported, which are key intermediates for several drugs like Prazosin, Bunazosin, and Doxazosin .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary significantly depending on the substituents and reaction conditions. For instance, the reaction of o-bromomethylphenylacetonitrile with anthranilic acids can lead to different products based on the temperature and the nature of the substituent in the anthranilic acid . At temperatures below 150°C, derivatives of 7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-ones are formed, while at temperatures above 150°C, the products can be either 6,11-dihydro-13H-isoquino[3,2-b]quinazolin-13-one or derivatives of 6H,12H,17H-dibenzo[3,4:6,7][1,8]naphthyridino[1,8-ab]quinazoline-6,17-diones . These findings suggest that the molecular structure of [(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile could also be influenced by similar reaction parameters.
Chemical Reactions Analysis
The chemical reactions leading to quinazoline derivatives are influenced by factors such as temperature, solvent, pressure, and the nature of the substituents. The study on the mechanism for the formation of certain quinazoline derivatives has allowed for the preparation of complex molecules like 6-(4-methylphenyl)-6,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one . This indicates that the chemical reactions involved in synthesizing [(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile would require careful control of these parameters to achieve the desired product.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of [(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile are not provided in the papers, the properties of quinazoline derivatives in general can be inferred. These compounds typically exhibit a range of biological activities and can be designed to possess certain physical and chemical properties suitable for drug development. The solvent-free synthesis method described for quinazoline-2,4(1H,3H)-diones suggests that the resulting compounds could have favorable properties for pharmaceutical applications .
科学研究应用
合成与表征
- 报道了各种氮杂芳烃的有效合成,包括苯并咪唑并喹唑啉的衍生物。这些化合物是通过碱催化的环转化合成的,展示了在多种化学合成中的潜力 (Pratap & Ram, 2007).
抗惊厥特性
- 与苯并咪唑并喹唑啉密切相关的喹唑啉并苯并噻唑被合成,并显示出显著的抗惊厥活性,表明类似结构具有潜在的治疗应用 (Ugale et al., 2012).
抗菌和抗病毒活性
- 具有不同 3 位取代基的新型喹唑啉-4-酮类似于苯并咪唑并喹唑啉,显示出良好至中等的抗菌活性,表明它们在开发新的抗菌剂方面具有潜力 (Akl et al., 2017).
- 对源自类似化学结构的(喹唑啉-4-基氨基)甲基膦酸酯的研究显示出对烟草花叶病毒 (TMV) 的弱至良好活性,表明在抗病毒研究中具有潜力 (Luo et al., 2012).
抗炎潜力
- 苯并咪唑并[1,2-c]喹唑啉衍生物被研究为肿瘤坏死因子 α (TNF-α) 的产生抑制剂,表明它们具有作为抗炎剂的潜在用途 (Galarce et al., 2008).
癌症研究
- 6-氰基苯并咪唑并[1,2-c]喹唑啉衍生物的合成及其细胞毒活性评估表明在癌症研究中的潜在应用 (Lamazzi et al., 2000).
作用机制
Target of Action
Benzimidazoles and quinazolines are known to interact with a variety of biological targets. For instance, benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact with the biopolymers of living systems . Quinazolines have been found to exhibit a broad range of medicinal activities, suggesting they interact with multiple targets .
Mode of Action
The mode of action of benzimidazoles and quinazolines can vary depending on the specific compound and its targets. For example, some 2-aminobenzimidazoles have been found to be useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazoles and quinazolines can affect various biochemical pathways. For instance, quinazolines have been found to inhibit cellular phosphorylation and dihydrofolate reductase , both of which are key biochemical pathways.
Result of Action
Quinazolines have been found to exhibit a broad range of medicinal activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and more .
属性
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4S/c17-10-5-6-12-11(9-10)15-19-13-3-1-2-4-14(13)21(15)16(20-12)22-8-7-18/h1-6,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCSNPVWGXOQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)
![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)




![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)
![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)